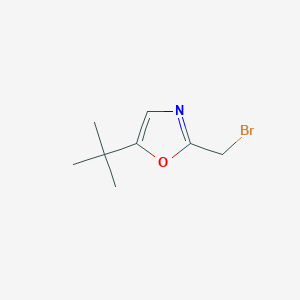
3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole is a compound that features both chloromethyl and trifluoromethyl groups attached to an oxazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The strength of hydrogen bonding is determined by the group to which it is appended .
Mode of Action
An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
Trifluoromethyl ketones are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Result of Action
The activation of the c–f bond in organic synthesis is a challenging task, and trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Action Environment
The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods , suggesting that the compound’s action may be influenced by redox conditions in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both chloromethyl and trifluoromethyl groups. The reaction conditions often include the use of a base and a solvent to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The trifluoromethyl group can engage in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxazoles, while oxidation can produce oxazole derivatives with different functional groups.
Scientific Research Applications
3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole: can be compared with other trifluoromethylated oxazoles and chloromethylated oxazoles.
Trifluoromethylated Oxazoles: These compounds share the trifluoromethyl group, which imparts similar chemical properties, such as increased lipophilicity and metabolic stability.
Chloromethylated Oxazoles: These compounds share the chloromethyl group, which allows for similar nucleophilic substitution reactions.
Uniqueness
The combination of both chloromethyl and trifluoromethyl groups in this compound makes it unique. This dual functionality allows for a broader range of chemical reactions and applications compared to compounds with only one of these groups.
Properties
CAS No. |
2092261-37-3 |
|---|---|
Molecular Formula |
C5H3ClF3NO |
Molecular Weight |
185.53 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3ClF3NO/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2 |
InChI Key |
ITYKRFFFXOSWAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1CCl)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



